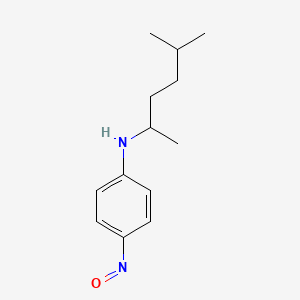
Benzenamine, N-(1,4-dimethylpentyl)-4-nitroso-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenamine, N-(1,4-dimethylpentyl)-4-nitroso- is an organic compound with a complex structure It is characterized by the presence of a benzene ring, an amine group, and a nitroso group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(1,4-dimethylpentyl)-4-nitroso- typically involves the nitration of benzenamine derivatives. The process begins with the preparation of N-(1,4-dimethylpentyl)benzenamine, which is then subjected to nitration using nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and controlled temperature and pressure conditions are common in industrial settings to ensure consistent production quality.
化学反应分析
Types of Reactions
Benzenamine, N-(1,4-dimethylpentyl)-4-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.
Major Products Formed
Oxidation: Nitrobenzenamine derivatives.
Reduction: Aminobenzenamine derivatives.
Substitution: Halogenated benzenamine derivatives.
科学研究应用
Benzenamine, N-(1,4-dimethylpentyl)-4-nitroso- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of Benzenamine, N-(1,4-dimethylpentyl)-4-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation. The benzene ring allows for aromatic interactions with various biological molecules, influencing their function .
相似化合物的比较
Similar Compounds
Benzenamine, N-(1,4-dimethylpentyl)-: Lacks the nitroso group, resulting in different reactivity and applications.
Benzenamine, N-(1,4-dimethylpentyl)-4-nitro-: Contains a nitro group instead of a nitroso group, leading to different chemical properties and uses
Uniqueness
Benzenamine, N-(1,4-dimethylpentyl)-4-nitroso- is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
生物活性
Benzenamine, N-(1,4-dimethylpentyl)-4-nitroso- is a compound of interest due to its potential biological activities, particularly in the context of mutagenicity and carcinogenicity. This article reviews the existing literature on its biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
Benzenamine derivatives often exhibit diverse biological activities due to their structural characteristics. The specific compound features a nitroso group at the para position relative to the amine group, which may influence its reactivity and interaction with biological systems.
Mutagenicity and Carcinogenic Potential
Research indicates that nitroso compounds, including those related to benzenamine derivatives, possess significant mutagenic properties. For instance, studies have shown that unsymmetrically substituted N-nitrosomethylbenzylamine acts as an esophageal carcinogen with methylating and benzylating properties. The mutagenicity of these compounds was assessed using the Salmonella typhimurium TA 98 and TA 1535 strains, demonstrating that they can induce mutations in bacterial DNA .
The mechanism underlying this mutagenicity involves the formation of reactive intermediates that interact with DNA. For example, N-nitroso compounds may undergo enzymatic activation in the liver to form electrophilic species capable of covalently binding to DNA, leading to mutations and potentially cancer .
Acute and Chronic Toxicity
Toxicological assessments indicate that compounds within the aromatic amines group can exhibit various toxic effects. For example, studies have shown that certain nitrosoanilines can lead to decreased body weight gain and histopathological changes in organs such as the liver and kidneys when administered at high doses . Notably, these effects were dose-dependent and varied based on the specific compound structure.
Reproductive and Developmental Toxicity
Research has also focused on reproductive toxicity associated with aromatic amines. In studies involving high-dose exposure (e.g., 3000 mg/kg), adverse effects on fetal development were observed without significant malformations . This suggests that while some nitroso compounds may not exhibit overt teratogenic effects, they could still impact reproductive health.
Case Study 1: Mutagenicity Testing
In a study evaluating a series of nitrosamines for their mutagenic potential, compounds similar to benzenamine derivatives were tested for their ability to induce mutations in bacterial assays. The results indicated a clear correlation between structural features (e.g., presence of nitroso groups) and increased mutagenicity . This reinforces the hypothesis that benzenamine, N-(1,4-dimethylpentyl)-4-nitroso- may similarly exhibit mutagenic properties.
Case Study 2: Environmental Impact
The environmental persistence of nitroso compounds has been documented in various studies. For example, it has been noted that certain nitrosamines are resistant to biodegradation processes, leading to concerns about their accumulation in ecosystems . This highlights the need for careful monitoring of such compounds due to their potential long-term ecological impacts.
属性
CAS 编号 |
66195-26-4 |
|---|---|
分子式 |
C13H20N2O |
分子量 |
220.31 g/mol |
IUPAC 名称 |
N-(5-methylhexan-2-yl)-4-nitrosoaniline |
InChI |
InChI=1S/C13H20N2O/c1-10(2)4-5-11(3)14-12-6-8-13(15-16)9-7-12/h6-11,14H,4-5H2,1-3H3 |
InChI 键 |
NRGBRLBYBMBIAR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC(C)NC1=CC=C(C=C1)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















